molecular formula C12H18FNO2 B2497780 Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate CAS No. 191327-86-3

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate

Cat. No. B2497780
CAS RN: 191327-86-3
M. Wt: 227.279
InChI Key: DVGWDBGQOAGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, also known as 1-Boc-4-ethynyl-4-fluoropiperidine, is a chemical compound with the molecular formula C12H18FNO2 and a molecular weight of 227.28 . It is used in various fields of research and development .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is 1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel compounds with potential therapeutic applications. Its unique structure, combining a piperidine ring with an ethynyl group, offers opportunities for designing new drugs. For instance, modifications of this scaffold can lead to potent inhibitors of specific enzymes or receptors, making it a promising candidate for drug discovery .

PROTAC Development

In the field of targeted protein degradation, PROTACs (PROteolysis TArgeting Chimeras) have gained prominence. These molecules recruit E3 ligases to specific proteins, leading to their ubiquitination and subsequent degradation. Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a derivative of our compound, acts as a semi-flexible linker in PROTAC design. Researchers use it to connect the protein-binding moiety and the E3 ligase-recruiting component, facilitating selective protein degradation .

Organic Synthesis

The compound’s piperidine ring, combined with its ethynyl functionality, makes it a versatile intermediate for organic synthesis. Researchers employ it to construct diverse molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can participate in host–guest interactions, self-assembly, and molecular recognition. Researchers investigate its behavior in coordination complexes, inclusion compounds, and host–guest systems, contributing to our understanding of supramolecular phenomena.

properties

IUPAC Name

tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWDBGQOAGBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate

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